2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-19-7-3-1-5-17(19)15-21(28)25-13-14-27-20-8-4-2-6-18(20)22(26-27)16-9-11-24-12-10-16/h1,3,5,7,9-12H,2,4,6,8,13-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXOIUYJAYWONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an electrophilic intermediate.
Formation of the Chlorophenyl Acetamide: This step involves the reaction of 2-chlorophenylacetic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and pyridinyl moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indazole and pyridinyl groups.
Reduction: Reduced forms of the acetamide, such as amines or alcohols.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indazole and pyridinyl groups may play a role in binding to these targets, while the chlorophenyl group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The trifluoromethyl (CF₃) group in compounds 26 and 35 enhances metabolic stability and lipophilicity, critical for antiparasitic applications . In contrast, the target compound’s pyridin-4-yl group may improve aqueous solubility, favoring pharmacokinetics in drug design. Chlorophenyl vs. The 4-fluorophenylthio substituent in introduces a sulfur atom, which could alter electronic properties or redox sensitivity.
Synthetic Strategies: The target compound’s synthesis likely parallels methods used for compound 26 (amide coupling with HATU/DIEA ) and compound 35 (cyclization with ethylhydrazinoacetate ). However, the pyridin-4-yl group may require specialized coupling reagents or protecting groups.
Divergent Applications :
- While simpler chloroacetamides like alachlor are agrochemicals, the target and related indazole-acetamides are tailored for biomedical uses (e.g., kinase or enzyme inhibition). This highlights the acetamide backbone’s versatility across industries.
Contradictions and Gaps :
- ’s fluorophenylthio compound lacks explicit bioactivity data, making direct efficacy comparisons challenging. Additionally, the pesticidal activity of alachlor contrasts sharply with the target’s presumed pharmaceutical focus, underscoring substituent-driven functional specialization.
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It has a molecular weight of approximately 367.89 g/mol. The structural components include a chlorophenyl group, a pyridinyl moiety, and an indazole derivative which contribute to its biological properties.
Research indicates that this compound may interact with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific enzymes and receptors involved in neurodegenerative diseases and cancer.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibiting MAO-B can be beneficial in treating conditions like Parkinson's disease and Alzheimer's disease due to its role in neuroprotection and reducing oxidative stress .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values were reported in the low micromolar range.
- HCT116 (colon cancer) : Similar inhibitory effects were observed.
- SK-OV-3 (cisplatin-resistant ovarian cancer) : The compound's efficacy was notable even in resistant cell lines .
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through its action on MAO-B inhibition. Studies have indicated that selective MAO-B inhibitors can mitigate neuronal damage and enhance cognitive function in models of neurodegeneration .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds with similar structures, providing insights into the potential efficacy of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
